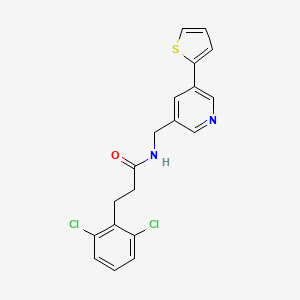
3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various starting materials and reagents. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involved intraperitoneal administration to rats and was found to be a major urinary metabolite . Another study describes the synthesis of various compounds through reactions with nucleophiles, indicating a method that could potentially be applied to the synthesis of the target compound . Additionally, the synthesis of a racemic compound using chlorophenyl and pyridin-methylanamine as raw materials provides a precedent for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction analysis. For example, a racemic compound with antifungal activity was analyzed, revealing its crystal structure and intermolecular hydrogen bonds . Another study reported the crystal structure of a compound with herbicidal activity, providing detailed crystallographic data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, the reactions of a chlorophenyl oxiranyl compound with different nucleophiles resulted in the formation of several compounds with potential antiviral activity . This suggests that the compound may also undergo reactions with nucleophiles to form new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and X-ray structure analysis. For example, a dichlorothiophenyl compound was thoroughly characterized by NMR spectra and confirmed by X-ray single crystal analysis, revealing its molecular formula and intermolecular interactions . These properties are essential for predicting the behavior of the compound in different environments and for designing new compounds with desired characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis of complex organic compounds, including pyridine and thiophene derivatives, is fundamental in medicinal chemistry for the development of new therapeutic agents. Studies on related compounds demonstrate various synthetic pathways and reactions that could be applicable to the synthesis of "3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide" for its potential use in drug development. For instance, Sayed and Ali (2007) detailed the synthesis of thiophene derivatives through reactions with hydrazine derivatives and other nucleophiles for potential antiviral evaluations (Sayed & Ali, 2007). Such synthetic methodologies could be relevant for producing structurally similar compounds with potential biological activities.
Crystal Structure and Molecular Docking
The understanding of crystal structures is vital for the design of compounds with desired biological activities. Xue Si (2009) synthesized and analyzed the crystal structure of a novel pyridine derivative, showcasing its potential antifungal activity (Xue Si, 2009). Similarly, molecular docking studies, such as those conducted by Katariya et al. (2021), on pyridine derivatives for anticancer and antimicrobial activities provide insights into the compound's potential interactions with biological targets (Katariya, Vennapu, & Shah, 2021). These approaches are crucial for the development of new therapeutic agents, suggesting a pathway for exploring the applications of "this compound" in drug discovery.
Antimicrobial and Antifungal Activities
The evaluation of antibacterial and antifungal activities is a common application in scientific research for compounds with potential therapeutic uses. For instance, compounds synthesized through the modification of pyridine and thiophene structures have been tested for their antimicrobial properties, as demonstrated by Baranovskyi et al. (2018) in their study on arylsubstituted halogen(thiocyanato)amides (Baranovskyi et al., 2018). These findings highlight the potential of similar compounds, including "this compound", in the development of new antimicrobial agents.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-16-3-1-4-17(21)15(16)6-7-19(24)23-11-13-9-14(12-22-10-13)18-5-2-8-25-18/h1-5,8-10,12H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZCXULLEHSIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
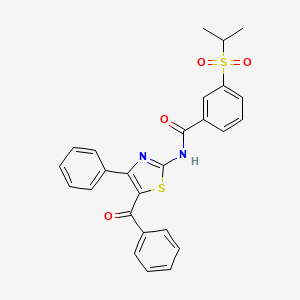
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
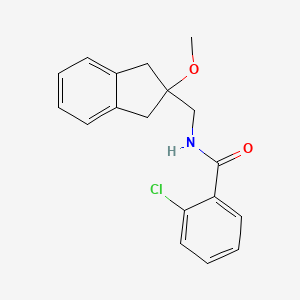
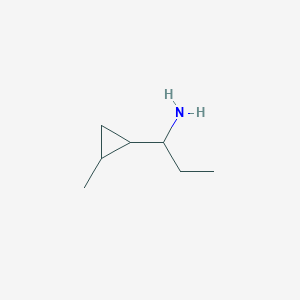

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)

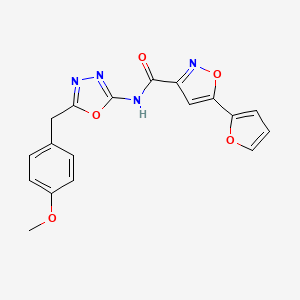
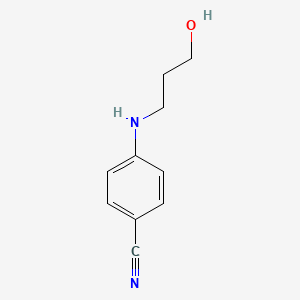

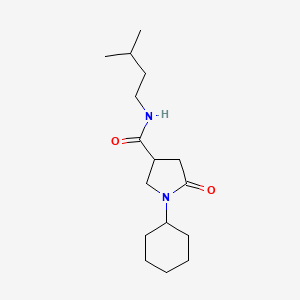
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)